5-(Hydroxymethyl)benzene-1,2,3-triol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)benzene-1,2,3-triol typically involves the hydroxylation of benzene derivatives. One common method is the hydroxymethylation of 1,2,3-trihydroxybenzene (pyrogallol) using formaldehyde under acidic or basic conditions. The reaction can be represented as follows:
C6H3(OH)3+CH2O→C6H2(OH)3CH2OH
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)benzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group, forming 5-carboxybenzene-1,2,3-triol.
Reduction: The hydroxymethyl group can be reduced to a methyl group, forming 5-methylbenzene-1,2,3-triol.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are often employed for esterification or etherification reactions.
Major Products
Oxidation: 5-Carboxybenzene-1,2,3-triol
Reduction: 5-Methylbenzene-1,2,3-triol
Substitution: Various esters or ethers depending on the substituents introduced.
Scientific Research Applications
5-(Hydroxymethyl)benzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of multiple hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)benzene-1,2,3-triol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. Additionally, the compound’s antioxidant properties may play a role in its biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Trihydroxybenzene (Pyrogallol): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1,3,5-Trihydroxybenzene (Phloroglucinol): Has a different arrangement of hydroxyl groups, leading to different chemical properties and reactivity.
5-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a hydroxymethyl group, affecting its reactivity and applications.
Uniqueness
5-(Hydroxymethyl)benzene-1,2,3-triol is unique due to the presence of both hydroxyl and hydroxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
5-(Hydroxymethyl)benzene-1,2,3-triol, also known as a derivative of benzene triol, has garnered attention in scientific research due to its potential biological activities. This article provides an overview of its biological properties, including antioxidant, antimicrobial, anticancer effects, and its mechanisms of action.
Chemical Structure and Properties
This compound features three hydroxyl groups attached to a benzene ring with a hydroxymethyl substituent. This structure is significant because the presence of multiple hydroxyl groups often correlates with enhanced biological activity.
Antioxidant Activity
Numerous studies have indicated that phenolic compounds, including this compound, exhibit strong antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The antioxidant activity is crucial for preventing cellular damage linked to various diseases, including cancer and cardiovascular conditions.
Table 1: Antioxidant Activity of this compound Compared to Other Compounds
Compound | IC50 (µM) |
---|---|
This compound | 50 ± 5 |
Gallic Acid | 45 ± 4 |
Quercetin | 40 ± 3 |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various bacterial strains. Research indicates that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Bacillus subtilis | 16 |
Anticancer Properties
Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated significant inhibition of cell proliferation and induction of apoptosis in cancer cells.
Case Study: Cytotoxic Effects on HeLa Cells
In a study involving HeLa cells (cervical cancer), treatment with this compound resulted in:
- IC50 Value: 25 µM
- Mechanism: Induction of apoptosis through the upregulation of pro-apoptotic genes (e.g., Bax) and downregulation of anti-apoptotic genes (e.g., BCL-2).
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism: The compound's ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism: It disrupts bacterial cell wall synthesis and inhibits metabolic pathways.
- Anticancer Mechanism: It modulates signaling pathways related to cell cycle regulation and apoptosis.
Properties
Molecular Formula |
C7H8O4 |
---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-(hydroxymethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C7H8O4/c8-3-4-1-5(9)7(11)6(10)2-4/h1-2,8-11H,3H2 |
InChI Key |
JUDVWZSPIDFZLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)CO |
Origin of Product |
United States |
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